molecular formula C8H7ClO B8761548 3-Chloro-2-vinylphenol

3-Chloro-2-vinylphenol

Cat. No. B8761548
M. Wt: 154.59 g/mol
InChI Key: ITIROJLQLPHMEQ-UHFFFAOYSA-N
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Patent
US05424460

Procedure details

0.84 g (3.69 mmol) of epoxide 2i in solution in 4 cm3 of anhydrous DMF were heated to reflux for 3 h 30 min. The solution was acidified (pH=1) with 3N HCl, extracted with ether (4×20 cm3), dried over MgSO4, filtered and evaporated down. The crude product obtained was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95). 0.43 g of phenol 4f were obtained (macrobore GC purity>99%). The yield of compound 4f was 75.5%.
Name
epoxide
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]12[O:8][CH:7]1[CH2:6][CH2:5][C:4](Cl)([Cl:9])[CH:3]2[CH:11]=[CH2:12].Cl>CN(C=O)C>[Cl:9][C:4]1[C:3]([CH:11]=[CH2:12])=[C:2]([OH:8])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
epoxide
Quantity
0.84 g
Type
reactant
Smiles
ClC12C(C(CCC2O1)(Cl)Cl)C=C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×20 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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